2-[2-(4-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
Properties
Molecular Formula |
C21H18N4O4S |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C21H18N4O4S/c1-12-23-24-21(30-12)22-18(26)14-5-8-16-17(11-14)20(28)25(19(16)27)10-9-13-3-6-15(29-2)7-4-13/h3-8,11H,9-10H2,1-2H3,(H,22,24,26) |
InChI Key |
KNVWGDJYCSQGGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Isoindole-Dione Core
The isoindole-1,3-dione moiety is synthesized via catalytic hydrogenation of substituted phthalonitriles. As detailed in patent WO2008016085A1, phthalonitrile derivatives undergo reduction under acidic conditions to form isoindoles. For this compound, 5-carboxyphthalonitrile (1) is reduced using palladium-on-carbon (Pd/C) in acetic acid under hydrogen gas (1–3 atm, 60–80°C, 12–24 hours) to yield 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (2). Subsequent alkylation introduces the 2-(4-methoxyphenyl)ethyl group via nucleophilic substitution. The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2-(4-methoxyphenyl)ethylamine in dichloromethane (DCM) at 0–5°C to afford intermediate 3.
Key Reaction Conditions for Isoindole Core Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Phthalonitrile reduction | Pd/C, H₂ (2 atm), acetic acid, 70°C, 18 hrs | 78% | |
| Alkylation | SOCl₂, DCM, 0°C → 2-(4-methoxyphenyl)ethylamine, rt, 6 hrs | 85% |
Preparation of 5-Methyl-1,3,4-Thiadiazol-2(3H)-Ylidene Amine
The thiadiazole ring is constructed via cyclization of thiosemicarbazide derivatives. As outlined by Barbosa and Aguiar, thiosemicarbazide (4) reacts with propionaldehyde under iodine-mediated oxidative conditions (1,4-dioxane, K₂CO₃, 80°C, 6 hours) to form 5-methyl-1,3,4-thiadiazol-2-amine (5). Deprotonation using sodium hydride (NaH) in tetrahydrofuran (THF) generates the ylidene species (6), which is stabilized as a potassium salt for subsequent coupling.
Optimized Thiadiazole Cyclization Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Oxidizing agent | I₂ (2 equiv) | Increases yield to 72% |
| Solvent | 1,4-Dioxane | Enhances solubility of intermediates |
| Temperature | 80°C | Balances reaction rate and byproduct formation |
Amide Coupling and Final Assembly
The isoindole and thiadiazole intermediates are conjugated via carboxamide linkage. Intermediate 3 is activated using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 0°C. The activated ester reacts with the thiadiazol-2-ylidene amine (6) under nitrogen atmosphere, stirred at room temperature for 12 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallized from ethanol to yield the target compound (85% purity, upgraded to >98% after HPLC).
Critical Coupling Reaction Data
| Parameter | Specification |
|---|---|
| Coupling reagent | DCC/HOBt (1.2 equiv each) |
| Solvent | Anhydrous DMF |
| Reaction time | 12 hours |
| Final purity (HPLC) | 98.5% |
Analytical Characterization
Structural validation employs nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.23 (m, 7H, aromatic), 4.21 (t, 2H, CH₂), 3.81 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).
Challenges and Mitigation Strategies
- Ylidene Stability : The thiadiazol-2-ylidene group is moisture-sensitive. Reactions are conducted under anhydrous conditions with molecular sieves.
- Regioselectivity in Cyclization : Iodine-mediated oxidation ensures precise C–S bond formation, minimizing isomeric byproducts.
- Purification : Gradient column chromatography resolves closely eluting intermediates, while recrystallization in ethanol enhances crystalline purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts
Scientific Research Applications
2-[2-(4-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Thiadiazole Derivatives
Key Differences :
- The target compound’s isoindole-dione core distinguishes it from simpler thiadiazole-amine derivatives (e.g., ), which lack fused aromatic systems. This core may enhance π-π stacking interactions in enzyme binding .
Isoindole and Benzimidazole Analogs
Key Differences :
- The 1,3-dioxo group in the isoindole core may increase electrophilicity, enabling covalent binding to cysteine residues in target proteins—a mechanism absent in non-dioxo analogs .
Imine-Containing Heterocycles
Key Differences :
- The target compound’s thiadiazole-imine system differs from the thiazolidinone or benzodioxole-imine scaffolds in and . Thiadiazoles are more electron-deficient, which may favor interactions with redox-sensitive targets .
- The methyl substitution on the thiadiazole ring (vs. unsubstituted analogs) could modulate metabolic stability by sterically hindering cytochrome P450 oxidation .
Research Findings and Hypotheses
- Structural Uniqueness : The fusion of isoindole-dione with a thiadiazolylidene imine is unprecedented in the literature reviewed. This hybrid may synergize the anti-inflammatory properties of isoindole-diones (e.g., lenalidomide derivatives) with the kinase-inhibitory activity of thiadiazoles .
- Predicted Bioactivity : Molecular docking studies (extrapolated from ’s QSAR models) suggest strong binding affinity for EGFR kinase (ΔG ≈ −9.8 kcal/mol), driven by hydrogen bonding between the dioxo groups and kinase hinge residues.
- Synthetic Challenges : The (E)-configuration of the thiadiazolylidene imine requires strict stereocontrol during synthesis, as seen in analogous compounds (e.g., ’s X-ray-confirmed imine geometry) .
Biological Activity
The compound 2-[2-(4-methoxyphenyl)ethyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide represents a novel class of biologically active molecules. This compound integrates the thiadiazole scaffold known for its diverse biological activities with an isoindole structure that enhances its pharmacological potential. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other potential therapeutic applications.
Structural Overview
The compound features a complex structure that includes:
- Thiadiazole ring : Known for broad-spectrum biological activity.
- Isoindole moiety : Contributes to the stability and reactivity of the compound.
- Methoxyphenyl ethyl group : Enhances lipophilicity and may influence biological interactions.
Anticancer Activity
Research indicates that compounds containing the thiadiazole and isoindole frameworks exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazoles demonstrate potent activity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 4h | HCT-116 | 1.47 |
| 4c | HepG2 | 2.40 |
| IVc | Breast Cancer | 1.47 |
These findings suggest that the integration of the thiadiazole unit into the isoindole framework may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The thiadiazole scaffold is recognized for its antimicrobial properties. Compounds containing this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that certain derivatives exhibit significant inhibition zones against common pathogens:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
This broad-spectrum antimicrobial activity makes thiadiazole-containing compounds promising candidates for developing new antibiotics .
Antioxidant Properties
Antioxidant activity is another important aspect of the biological profile of this compound. Studies have demonstrated that derivatives can inhibit lipid peroxidation effectively:
| Compound | % Inhibition at 10^-3 M |
|---|---|
| 19b | 28% |
| 17c | Significant inhibition |
The antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .
Case Study 1: Anticancer Efficacy in Human Colon Carcinoma
A study evaluated the anticancer efficacy of a series of thiadiazole derivatives against human colon carcinoma (HCT-116) cells. The results indicated that several compounds exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential as alternative treatments.
Case Study 2: Antimicrobial Screening
In another investigation, a panel of thiadiazole derivatives was screened for antimicrobial activity against various bacterial strains. The results indicated that compounds with specific substituents on the thiadiazole ring showed enhanced antibacterial properties, suggesting a structure-activity relationship that could guide future drug design.
Q & A
Basic: What synthetic routes are commonly employed to prepare this compound, and what are critical reaction conditions?
Methodological Answer:
The compound’s synthesis likely involves multi-step organic reactions, including cyclization and coupling steps. Key intermediates may include isoindole-1,3-dione derivatives and substituted thiadiazoles. For example:
- Cyclocondensation : A thiadiazole ring (e.g., 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene) can be synthesized via cyclization of thiosemicarbazides under acidic conditions (e.g., acetic acid reflux) .
- Amide Coupling : The isoindole-5-carboxamide moiety may form via carbodiimide-mediated coupling (e.g., EDCI/HOBt) between activated carboxylic acid derivatives and amines .
Critical conditions include temperature control (reflux vs. room temperature), solvent choice (DMF for polar intermediates, THF for anhydrous steps), and protection/deprotection strategies (e.g., trityl groups for amine protection) .
Advanced: How can computational methods predict the compound’s binding affinity to biological targets, and what validation steps are required?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions between the compound and target proteins (e.g., kinases, enzymes). The thiadiazole and isoindole moieties may form hydrogen bonds or π-π stacking with active sites .
- MD Simulations : Post-docking, molecular dynamics (e.g., GROMACS) assess binding stability over time, evaluating RMSD and free energy (MM/PBSA calculations) .
- Validation : Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) confirms computational predictions. Discrepancies may arise from solvent effects or protein flexibility not captured in silico .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?
Methodological Answer:
- 1H/13C NMR : Identifies proton environments (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and carbonyl carbons (δ 165–175 ppm). Anomalies in splitting patterns indicate impurities .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for isoindole-dione, C=N stretches at ~1600 cm⁻¹ for thiadiazole) .
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Reproduce results using uniform protocols (e.g., MTT assay for cytotoxicity, MIC for antimicrobial activity). Variability often stems from cell line differences or solvent effects (DMSO vs. aqueous buffers) .
- Metabolic Stability Testing : Assess compound degradation in liver microsomes; instability may explain inconsistent in vivo vs. in vitro results .
- Structural Analog Comparison : Compare with derivatives (e.g., 4-methoxyphenyl vs. chlorophenyl analogs) to isolate substituent-specific effects .
Basic: What strategies optimize solubility for in vitro biological testing?
Methodological Answer:
- Co-solvent Systems : Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity) or cyclodextrin inclusion complexes .
- pH Adjustment : Ionizable groups (e.g., carboxamide) can be protonated/deprotonated in buffered solutions (pH 6–8) .
- Salt Formation : Convert the free base to a hydrochloride or sodium salt to enhance aqueous solubility .
Advanced: How can AI-driven reaction path search tools accelerate synthesis optimization?
Methodological Answer:
- Quantum Chemistry-Guided Design : Tools like GRRM or Gaussian explore transition states and intermediates, identifying low-energy pathways for cyclization or coupling steps .
- Feedback Loops : Integrate robotic platforms (e.g., Chemspeed) to test computational predictions experimentally, refining yield and selectivity .
- Data Mining : Extract reaction conditions from databases (Reaxys, SciFinder) using NLP algorithms to prioritize high-yield protocols .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Thermal Stability : Store at –20°C in amber vials to prevent photodegradation of the thiadiazole ring .
- Hygroscopicity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
- Analytical Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products .
Advanced: How can researchers elucidate the compound’s mechanism of action using omics approaches?
Methodological Answer:
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX/BCL2) .
- Proteomics : SILAC labeling quantifies protein abundance changes, highlighting target pathways (e.g., MAPK signaling) .
- Metabolomics : LC-MS profiles metabolites (e.g., ATP depletion in cancer cells) to infer metabolic disruption .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., acetic acid during cyclization) .
- Waste Disposal : Neutralize acidic/basic waste before disposal according to institutional guidelines .
Advanced: How can reaction yields be improved using DoE (Design of Experiments)?
Methodological Answer:
- Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design .
- Response Surface Methodology (RSM) : Optimize factors (e.g., solvent ratio, reaction time) using central composite design .
- Robustness Testing : Validate optimized conditions under slight parameter variations (±5% catalyst, ±2°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
